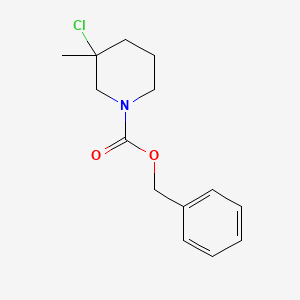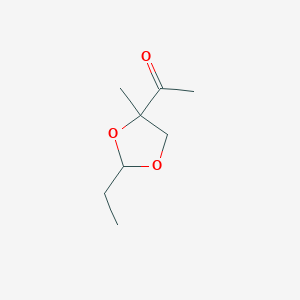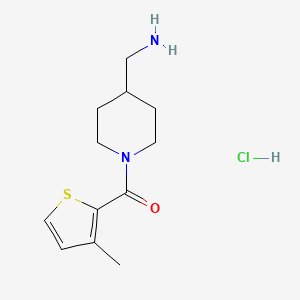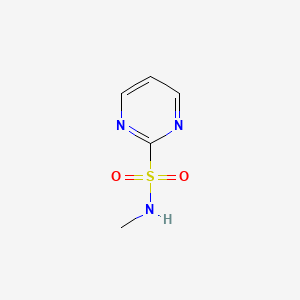
N-methylpyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sulfonamide group attached to the pyrimidine ring makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylpyrimidine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylpyridine-2-sulfonamide
- Pyridine-2-sulfonic acid methylamide
- Sulfonimidates
Uniqueness
N-methylpyrimidine-2-sulfonamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
N-methylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-7-3-2-4-8-5/h2-4,6H,1H3 |
Clé InChI |
GXVLSPWCEKDHLG-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


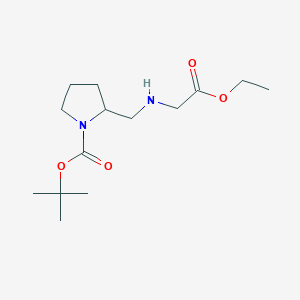

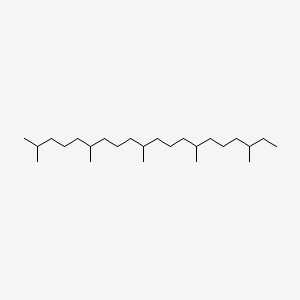
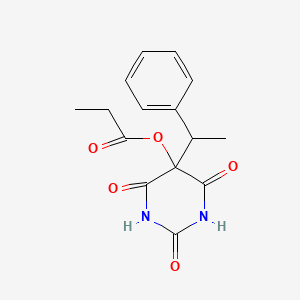
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
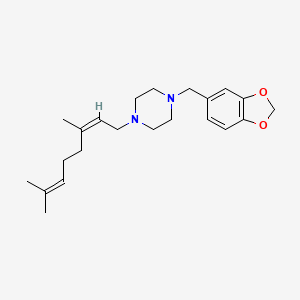
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
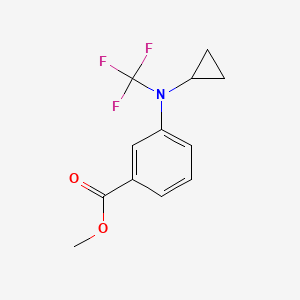
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
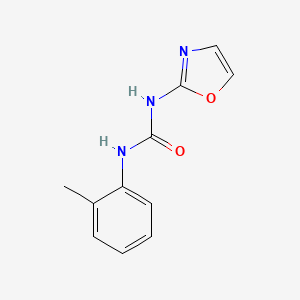
![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
